Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives such as:
Uniqueness
- The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
826990-65-2 |
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Molecular Formula |
C12H10ClFO3 |
Molecular Weight |
256.66 g/mol |
IUPAC Name |
ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H10ClFO3/c1-3-16-12(15)10-6(2)17-11-8(10)4-7(14)5-9(11)13/h4-5H,3H2,1-2H3 |
InChI Key |
JQUGADCNPXVUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)F)C |
Origin of Product |
United States |
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